molecular formula C21H22ClN3OS B459799 3-amino-N-(4-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-10-3

3-amino-N-(4-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B459799
CAS RN: 445269-10-3
M. Wt: 399.9g/mol
InChI Key: ASOLCMHFJBYKSH-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues can be synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .


Chemical Reactions Analysis

The synthesis of quinoline derivatives involves various chemical reactions. For example, the Pfitzinger–Borsche reaction involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures and substituents .

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound has been a focus in the synthesis of novel heterocyclic compounds. For instance, its synthesis and the formation of derivatives through various chemical reactions have been explored. The compound serves as a base for creating a range of structurally diverse molecules, demonstrating its versatility in synthetic chemistry (Awad, Abdel-rahman, & Bakhite, 1991).

Potential in Cancer Research

One of the significant applications of this compound is in cancer research. It has been shown to have antiproliferative activity against various cancer cell lines. Studies have found that derivatives of this compound exhibit potent cytotoxic properties, which could be crucial in developing new anticancer therapies (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Role in Antimicrobial Research

The compound and its derivatives have also been investigated for their antimicrobial activities. Research in this area has focused on synthesizing new compounds based on this structure and testing their efficacy against various bacterial and fungal pathogens. This research indicates the potential use of these compounds in developing new antimicrobial agents (Geies, Bakhite, & El-Kashef, 1998).

Application in Material Science

Interestingly, this compound has applications beyond medicinal chemistry. In material science, derivatives of this compound have been utilized in dyeing polyester fibers and as components in the synthesis of organic dyes. This illustrates its versatility and potential in various industrial applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Research in Kinase Inhibition

The compound's derivatives have been explored as inhibitors of specific enzymes, such as the ataxia telangiectasia mutated (ATM) kinase. These studies are crucial in understanding the molecular mechanisms of diseases and developing targeted therapeutic strategies (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).

Future Directions

Quinoline and its derivatives have potential biological and pharmaceutical activities, making them promising candidates for future research in drug discovery .

properties

IUPAC Name

3-amino-N-[(4-chlorophenyl)methyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-2-12-5-8-17-14(9-12)10-16-18(23)19(27-21(16)25-17)20(26)24-11-13-3-6-15(22)7-4-13/h3-4,6-7,10,12H,2,5,8-9,11,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOLCMHFJBYKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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